molecular formula C18H21F2N3O B2706412 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine CAS No. 2380083-68-9

2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine

Cat. No.: B2706412
CAS No.: 2380083-68-9
M. Wt: 333.383
InChI Key: SMLIJZGRBAISHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a difluorophenyl group, a piperidine ring, and an ethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,5-difluorobenzyl chloride with piperidine to form the intermediate 2,5-difluorobenzylpiperidine. This intermediate is then reacted with 5-ethylpyrimidine-2-ol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O/c1-2-13-10-21-18(22-11-13)24-16-5-7-23(8-6-16)12-14-9-15(19)3-4-17(14)20/h3-4,9-11,16H,2,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLIJZGRBAISHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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